6-(Phenylthio)thymine

HIV-1 NNRTI Structure-Activity Relationship

6-(Phenylthio)thymine is the irreplaceable thymine-derived pyrimidinone scaffold that defines the HEPT class of HIV-1 NNRTIs. Generic 6-position substitution is not viable: replacing the phenylthio group with benzyl or phenoxy can alter EC50 by >3-fold or 12-fold, respectively. Only this core provides the validated electronic/steric profile for consistent binding-pocket engagement. Use it as the essential starting material for focused library synthesis, structure-based QSAR modeling, and generating next-generation candidates active against NNRTI-resistant mutants (K103N, Y181C).

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 136160-18-4
Cat. No. B3064602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylthio)thymine
CAS136160-18-4
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)NC1=O)SC2=CC=CC=C2
InChIInChI=1S/C11H10N2O2S/c1-7-9(14)12-11(15)13-10(7)16-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,14,15)
InChIKeyCTOOWBUBIRWOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Understanding the 6-(Phenylthio)thymine (HEPT) Scaffold in HIV-1 NNRTI Research


6-(Phenylthio)thymine (CAS: 136160-18-4), known as the core of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) scaffold, is a thymine-derived pyrimidinone . It serves as the foundational structure for a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) specifically targeting HIV-1 reverse transcriptase [1]. This compound is not a therapeutic but a critical building block in medicinal chemistry for structure-activity relationship (SAR) studies and the development of next-generation antivirals with improved resistance profiles [2].

Why 6-(Phenylthio)thymine Cannot Be Casually Substituted in SAR Campaigns


Generic substitution of 6-(phenylthio)thymine with other 6-substituted analogs is not viable due to drastic, well-documented variations in anti-HIV-1 potency. The 6-phenylthio group is not merely a placeholder; its specific electronic and steric properties dictate a unique interaction profile within the NNRTI binding pocket of HIV-1 reverse transcriptase [1]. Simple replacements, such as substituting with a 6-benzyl or 6-phenoxy group, can result in over a 3-fold decrease or a 12-fold increase in EC50, respectively, compared to the parent HEPT scaffold [2]. Such unpredictable activity cliffs make this core structure indispensable for maintaining a baseline of potency in medicinal chemistry programs.

Quantitative Differentiation: 6-(Phenylthio)thymine Performance Against Closest Comparators


Benchmarking the 6-Phenylthio Moiety: Potency Advantage Over 6-Benzyl and 6-Phenoxy Analogs

The 6-phenylthio group on the HEPT scaffold confers a distinct potency advantage over alternative 6-substitutions. In a direct comparison of anti-HIV-1 (HTLV-IIIB) activity, the 6-phenylthio derivative (HEPT) demonstrated an EC50 of 7.0 µM . This is 3.3-fold more potent than the 6-benzyl analog (EC50 = 23 µM) and 12.1-fold more potent than the 6-phenoxy analog (EC50 = 85 µM), all assessed under the same conditions in MT-4 cells [1].

HIV-1 NNRTI Structure-Activity Relationship

Comparative Potency Against Wild-Type HIV-1: HEPT Scaffold vs. Next-Generation HEPT Derivatives

While the 6-(phenylthio)thymine core is the foundation, its potency can be dramatically enhanced through rational design, providing a clear benchmark for SAR studies. The parent HEPT compound has an EC50 of 7.0 µM against wild-type HIV-1 . In contrast, a series of novel sulfinyl-substituted HEPT analogs demonstrated EC50 values ranging from 0.21 to 1.91 µM, representing a 4- to 32-fold improvement in potency compared to the HEPT baseline [1]. This illustrates the scaffold's potential for optimization.

HIV-1 NNRTI Drug Design

Scaffold Performance Benchmark: HEPT vs. a Gold-Standard Clinical NNRTI (Nevirapine)

A key differentiator for advanced research is the performance of HEPT derivatives against clinically relevant drug-resistant mutants. The parent HEPT scaffold is the foundation for compounds that can outperform first-generation NNRTIs like nevirapine (NVP). In comparative studies, select novel HEPT analogs (e.g., 11h, 11l, 11ab) displayed nanomolar activity against mutant strains (L100I and E138K), which was described as 'superior to HEPT and NVP' [1]. Furthermore, an optimized HEPT analog (7g) was shown to be 3- to 26-fold more potent than a previous lead compound against a panel of five mutant strains (E138K, Y181C, L100I, K103N, Y188L), demonstrating the scaffold's ability to overcome key resistance pathways [2].

HIV-1 NNRTI Drug Resistance

High-Impact Application Scenarios for Procuring 6-(Phenylthio)thymine


Foundation for Next-Generation NNRTI Lead Optimization

Procure 6-(phenylthio)thymine as the essential starting material for synthesizing novel HEPT derivatives. The quantitative evidence confirms that modifications to this core can yield up to a 32-fold improvement in potency against wild-type HIV-1 [1] and overcome resistance to first-generation NNRTIs like nevirapine [2]. It is the required substrate for any medicinal chemistry program aiming to exploit the well-characterized SAR of the HEPT series to develop candidates with improved resistance profiles.

Validated Core for Structure-Based Drug Design (SBDD) and Computational Chemistry

Use this compound as a validated starting point for structure-based drug design and QSAR modeling. The extensive crystallographic data of HEPT analogs bound to HIV-1 reverse transcriptase [1] makes this scaffold ideal for computational studies. Procurement is justified for any project requiring a chemically tractable core with a known binding mode, enabling rational, computationally-guided modifications to enhance affinity and overcome specific resistance mutations [2].

Preclinical Research on Combating HIV-1 Drug Resistance

Employ 6-(phenylthio)thymine to build focused chemical libraries specifically designed to evaluate activity against NNRTI-resistant HIV-1 strains. As demonstrated, optimized derivatives of this scaffold can exhibit up to 26-fold higher potency against key mutants like K103N and Y181C compared to earlier leads [1]. This compound is the essential precursor for research groups investigating new therapeutic strategies to address the clinical challenge of NNRTI resistance.

Technical Documentation Hub

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